

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Cat. No.: B578602

[Get Quote](#)

Technical Guide: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative, **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol**. Due to the limited availability of data for this specific isomer, information from closely related structural analogs is included to provide a broader context for its chemical behavior and potential utility.

Core Chemical Properties

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is a halogenated pyrazole derivative.

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.^[1] The core properties of the title compound are summarized below.

Property	Value	Source
CAS Number	1276056-83-7	[CymitQuimica][2]
Molecular Formula	C ₅ H ₇ BrN ₂ O	[CymitQuimica, PubChemLite] [2][3]
Molecular Weight	191.03 g/mol	[CymitQuimica][2]
Purity	≥98%	[CymitQuimica][2]
InChI Key	YLTQBUUGYXTAHV-UHFFFAOYSA-N	[CymitQuimica][2]
SMILES	CN1C(=C(C=N1)Br)CO	[PubChemLite][3]
Storage Conditions	Inert atmosphere, 2-8°C	[African Rock Art]

Synthesis and Experimental Protocols

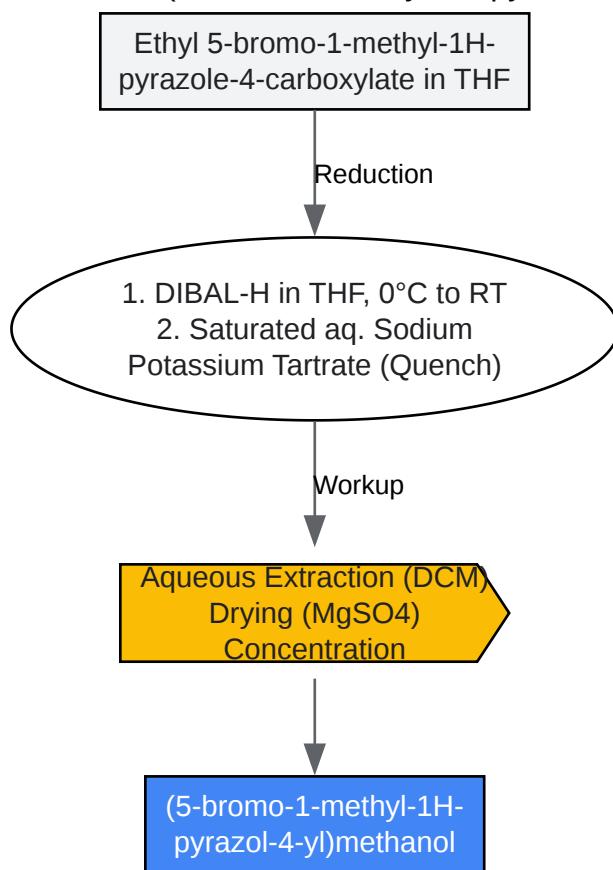
A specific experimental protocol for the synthesis of **(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol** is not readily available in the cited literature. However, a detailed synthesis for the closely related isomer, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, has been described and is presented here as a representative methodology.[4] This synthesis involves the reduction of the corresponding carboxylate ester.

Experimental Protocol: Synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

Objective: To synthesize (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.

Materials:

- Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Anhydrous tetrahydrofuran (THF)
- Diisobutylaluminum hydride (DIBAL-H), 1 M solution in THF


- Saturated aqueous sodium potassium tartrate solution
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$)

Procedure:

- A solution of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (5.33 g, 0.0228 mol) in anhydrous tetrahydrofuran (75 mL) is prepared in a reaction vessel and cooled to 0 °C.
- Diisobutylaluminum hydride (1 M solution in THF, 58 mL, 0.0571 mol) is added to the solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- The reaction is quenched by the addition of a cold saturated aqueous sodium potassium tartrate solution.
- Stirring is continued for an additional 4 hours.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

Results: The crude product was obtained as a colorless solid with a yield of 94% (4.14 g) and was used in subsequent steps without further purification.[\[4\]](#)

Synthesis Workflow for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

[Click to download full resolution via product page](#)

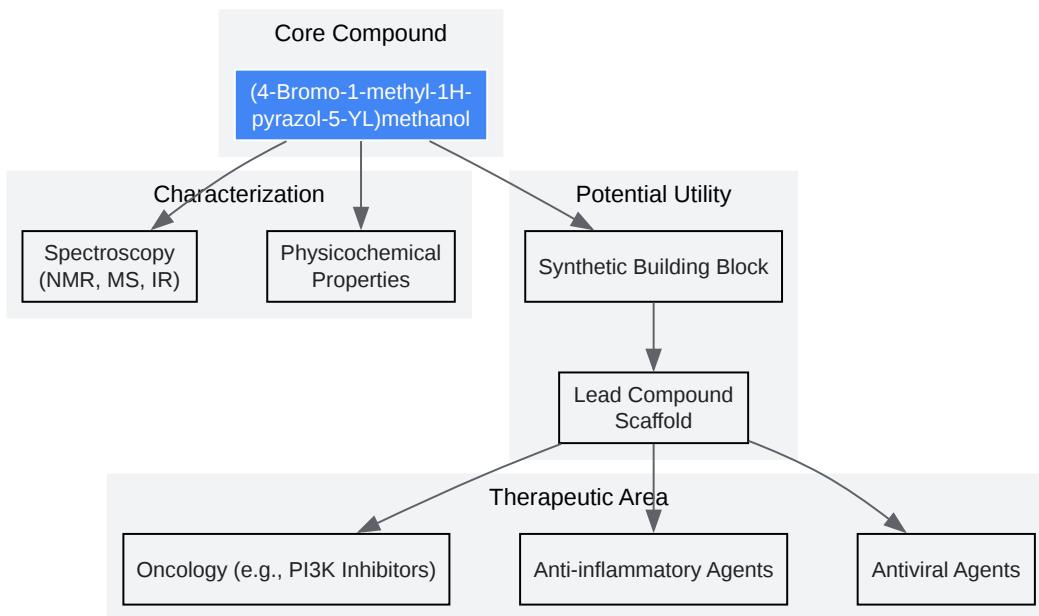
Caption: Synthesis workflow for a structural isomer.

Spectroscopic and Analytical Data

While specific spectra for **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** are noted to be available from commercial suppliers, they are not detailed in the reviewed literature.^[5] However, predicted mass spectrometry data and detailed experimental data for the isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are available.

Predicted Collision Cross Section (CCS) Data^[3]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	190.98146	129.8
[M+Na] ⁺	212.96340	143.6
[M-H] ⁻	188.96690	133.1


Spectroscopic Data for Isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

Technique	Data
Appearance	Colorless solid
Melting Point	55–56 °C
¹ H NMR (400 MHz, CDCl ₃)	δ 7.48 (s, 1H), 4.46 (s, 2H), 3.82 (s, 3H), 2.53 (s, 1H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 139.3 (CH), 120.9 (C), 113.7 (C), 55.6 (CH ₂), 37.6 (N-CH ₃)
IR v (cm ⁻¹)	3255, 2947, 2896, 2848, 2741, 1554, 1413, 1398, 1322, 1189, 1012, 995, 880
HRMS (ESI)	[M+H] ⁺ calculated for [C ₅ H ₈ ⁷⁹ BrN ₂ O] ⁺ 190.9815; found 190.9815

Applications in Drug Development

Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, anti-cancer, and antibacterial properties.^[1] While the specific bioactivity of **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** has not been reported, its structural motifs are present in molecules of therapeutic interest. For instance, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of drugs investigated for cancer therapy. This suggests that **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** could serve as a valuable building block in the synthesis of novel therapeutic agents.

Relationship of Pyrazole Derivatives in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of pyrazole derivatives in research.

Safety and Handling

Safety data for **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** is not explicitly available. The following GHS hazard classifications are for the related compound 4-bromo-1-methyl-1H-pyrazol-5-ol and should be considered as a preliminary guide for handling.^[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Acute Toxicity, Dermal	H312	Harmful in contact with skin (50% of notifications)
Acute Toxicity, Inhalation	H332	Harmful if inhaled (50% of notifications)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 5. (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol(1276056-83-7) 1H NMR spectrum [chemicalbook.com]
- 6. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578602#4-bromo-1-methyl-1H-pyrazol-5-yl-methanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com